molecular formula C10H12BrNOS B14061740 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one

Cat. No.: B14061740
M. Wt: 274.18 g/mol
InChI Key: BHXMVSFEZRGITQ-UHFFFAOYSA-N
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Description

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound characterized by the presence of an amino group, a methylthio group, and a bromopropanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one typically involves the bromination of a precursor compound, such as 1-(2-Amino-6-(methylthio)phenyl)propan-2-one. The bromination reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products:

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include alcohols.

Scientific Research Applications

1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and methylthio groups can form hydrogen bonds and hydrophobic interactions, respectively, with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The bromopropanone moiety can act as an electrophile, reacting with nucleophilic residues in proteins.

Comparison with Similar Compounds

    1-(2-Amino-6-(methylthio)phenyl)ethanone: Lacks the bromine atom, leading to different reactivity and applications.

    1-(2-Amino-6-(methylthio)phenyl)-2-bromopropan-1-one: Differing position of the bromine atom affects its chemical behavior.

    1-(2-Amino-6-(methylthio)phenyl)-3-chloropropan-2-one: Chlorine substitution instead of bromine, leading to variations in reactivity and biological activity.

Uniqueness: 1-(2-Amino-6-(methylthio)phenyl)-3-bromopropan-2-one is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the bromine atom at the 3-position of the propanone moiety makes it a versatile intermediate for further chemical modifications.

Properties

Molecular Formula

C10H12BrNOS

Molecular Weight

274.18 g/mol

IUPAC Name

1-(2-amino-6-methylsulfanylphenyl)-3-bromopropan-2-one

InChI

InChI=1S/C10H12BrNOS/c1-14-10-4-2-3-9(12)8(10)5-7(13)6-11/h2-4H,5-6,12H2,1H3

InChI Key

BHXMVSFEZRGITQ-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1CC(=O)CBr)N

Origin of Product

United States

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